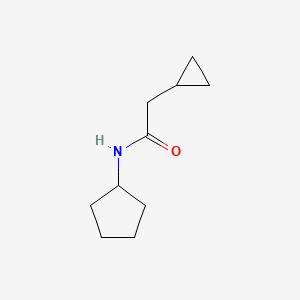

N-cyclopentyl-2-cyclopropylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing cyclopentyl and cyclopropyl groups can involve various methods. For instance, the synthesis of piperazine derivatives, which could potentially include N-cyclopentyl-2-cyclopropylacetamide, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Inhibition of Suppressor T Lymphocytes

Research has explored the potential of compounds like N-cyclopentyl-2-cyclopropylacetamide in the context of immunotherapy. For example, cyclophosphamide has been studied for its ability to inhibit suppressor T lymphocyte function, an approach that could be relevant for similar compounds in enhancing the immune response against tumors (Sahasrabudhe et al., 1987).

Antioxidant and Anti-inflammatory Effects

Compounds like N-acetylcysteine (NAC) have been used for their antioxidant properties, which may be relevant for researching the effects of this compound on oxidative stress. NAC, for instance, shows protective effects against oxidative stress caused by pesticides (Dhouib et al., 2016).

Histamine Receptor Antagonism

The investigation into histamine receptor antagonists has shown the utility of structurally diverse drugs in acting as potent inhibitors. This research avenue might offer insights into how this compound could interact with similar pathways to produce therapeutic effects (Kanof & Greengard, 1978).

Modulation of Cytochrome P450 Enzymes

The role of cytochrome P450 enzymes in drug metabolism, such as the modulation by 2-allylisopropylacetamide, highlights a potential area of application for this compound in influencing drug metabolism and detoxification processes (Dwarki et al., 1987).

Bioactive Conformation Studies

Research into the bioactive conformations of histamine H3 receptor antagonists through cyclopropylic strain-based conformational restriction strategies could inform the design and synthesis of this compound derivatives for targeted therapeutic applications (Watanabe et al., 2010).

Zukünftige Richtungen

The future directions for the study of “N-cyclopentyl-2-cyclopropylacetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields, such as synthetic and pharmaceutical chemistry, and chemical biology, could be explored .

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-cyclopropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10(7-8-5-6-8)11-9-3-1-2-4-9/h8-9H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMXOYQYPICHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)

![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)

![N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine](/img/structure/B2537354.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)

![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)

![diethyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2537369.png)